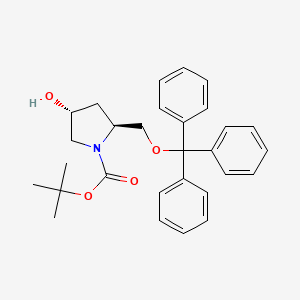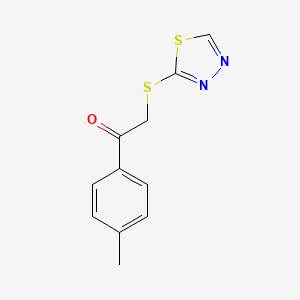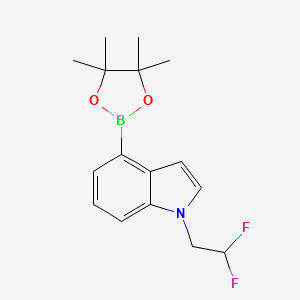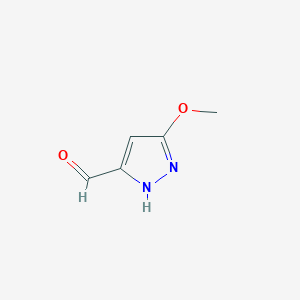
5-methoxy-1H-pyrazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound that features a pyrazole ring substituted with a methoxy group at the 5-position and an aldehyde group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-1H-pyrazole-3-carbaldehyde typically involves the reaction of appropriate hydrazines with aldehydes or ketones. One common method is the condensation of 5-methoxy-1H-pyrazole with formylating agents under controlled conditions. For instance, the reaction of 5-methoxy-1H-pyrazole with Vilsmeier-Haack reagent (a mixture of DMF and POCl3) can yield the desired aldehyde .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxy-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-Methoxy-1H-pyrazole-3-carboxylic acid.
Reduction: 5-Methoxy-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methoxy-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-methoxy-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function . The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the body .
Comparaison Avec Des Composés Similaires
1-Methyl-1H-pyrazole-5-carboxaldehyde: Similar structure but with a methyl group instead of a methoxy group.
5-Methyl-1H-pyrazole-3-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.
1,3-Dimethyl-5-methoxypyrazole: Similar structure but with an additional methyl group on the pyrazole ring.
Uniqueness: 5-Methoxy-1H-pyrazole-3-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the pyrazole ringThe methoxy group can enhance the compound’s solubility and stability, while the aldehyde group provides a reactive site for further chemical modifications .
Propriétés
Formule moléculaire |
C5H6N2O2 |
|---|---|
Poids moléculaire |
126.11 g/mol |
Nom IUPAC |
3-methoxy-1H-pyrazole-5-carbaldehyde |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-2-4(3-8)6-7-5/h2-3H,1H3,(H,6,7) |
Clé InChI |
FVBVSDRSXJHJBS-UHFFFAOYSA-N |
SMILES canonique |
COC1=NNC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


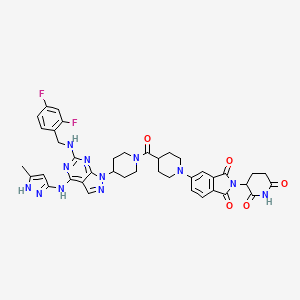
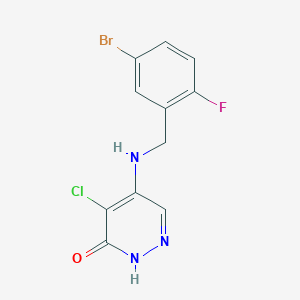
![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-phenylacetamide](/img/structure/B14907193.png)
![N-[2-(cycloheptylamino)ethyl]furan-2-carboxamide](/img/structure/B14907201.png)

